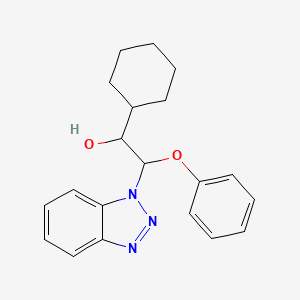

2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol

Description

Historical Development of Benzotriazole Research

The systematic study of benzotriazoles began in the late 1960s, following the discovery of azoles as antifungal agents. Early research focused on imidazole derivatives, but the introduction of triazoles marked a turning point due to their improved pharmacokinetic profiles and reduced toxicity. By the 1980s, benzotriazole emerged as a privileged scaffold, enabling the synthesis of compounds with antimicrobial, antiparasitic, and antitumor activities.

A landmark advancement was the development of N-acylbenzotriazole chemistry by Katrizsky and colleagues, which revolutionized acylation reactions in peptide synthesis. This methodology facilitated the creation of peptidomimetic macrocycles and hybrid molecules, expanding benzotriazole’s utility in drug design. The 1990s saw increased interest in benzotriazole’s role as a bioisostere, particularly in replacing triazolic systems to modulate drug-receptor interactions.

Table 1: Key Milestones in Benzotriazole Research

Significance of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol in Academic Research

This compound’s structural complexity arises from three distinct moieties:

- Benzotriazole core : Provides π-π stacking capabilities and hydrogen-bonding sites critical for target engagement.

- Cyclohexyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Phenoxyethyl alcohol chain : Introduces steric bulk and polar functionality, balancing solubility and metabolic stability.

Recent studies highlight its role in ultraviolet (UV) absorption applications, where cyclohexyl substitutions improve photostability in polymer matrices. The compound’s ability to stabilize reactive intermediates in synthetic pathways has also been explored, particularly in palladium-catalyzed cross-coupling reactions.

Table 2: Comparative Analysis of Benzotriazole Derivatives

Current Research Landscape and Theoretical Frameworks

Modern investigations into this compound employ three principal frameworks:

- Structure-Activity Relationship (SAR) Modeling : Computational studies predict that the cyclohexyl group’s equatorial conformation optimizes binding to tubulin’s colchicine site, a target in anticancer research.

- Hybrid Molecule Design : Fusion with quinolone systems alters redox properties, enabling dual-action mechanisms against viral proteases and bacterial topoisomerases.

- Supramolecular Chemistry : The phenoxy group facilitates host-guest interactions in cyclodextrin-based drug delivery systems, improving bioavailability.

Ongoing clinical trials explore derivatives as anti-tubulin agents, with preliminary data showing IC50 values <10 μM in breast cancer cell lines. Parallel work in antiviral research reports EC50 values of 5.5–20.5 μM against Coxsackievirus B5 and Poliovirus Sb-1.

Table 3: Recent Applications in Therapeutic Research

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19(15-9-3-1-4-10-15)20(25-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23/h2,5-8,11-15,19-20,24H,1,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNBOOPKLJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(N2C3=CC=CC=C3N=N2)OC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol typically involves the reaction of benzotriazole with cyclohexyl and phenoxyethanol derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of benzotriazole derivatives .

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs differ in the substituent at the 1-position of the ethanol backbone. A notable comparison is with 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-biphenyl)-2-phenoxyethan-1-ol (), which replaces the cyclohexyl group with a biphenyl moiety.

Substituent Analysis :

- Cyclohexyl: Aliphatic, non-planar, and sterically bulky. Increases solubility in non-polar solvents.

- Biphenyl : Aromatic, planar, and rigid. Enhances π-π stacking interactions and hydrophobicity.

Physicochemical Properties

Hypothetical data based on structural features (experimental values require further validation):

Crystallographic Considerations

Structural comparisons rely on tools like SHELX for refinement and ORTEP-3 for molecular visualization . For example:

- Cyclohexyl derivatives may exhibit less ordered crystal packing due to conformational flexibility.

- Biphenyl analogs could form denser crystals with stronger intermolecular π-π stacking, as inferred from similar compounds .

Biological Activity

The compound 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol is a derivative of benzotriazole, which has garnered attention for its diverse biological activities. Benzotriazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and antifungal effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzotriazole moiety linked to a cyclohexyl group and a phenoxyethanol unit. This unique arrangement contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . In one study, derivatives of benzotriazole demonstrated moderate to good antibacterial activity, suggesting that the compound may also possess similar properties.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(1H-benzotriazol-1-yl)acetamide | E. coli | 15 |

| 2-(1H-benzotriazol-1-yl)acetamide | B. subtilis | 18 |

Anti-inflammatory Activity

Benzotriazole derivatives have been evaluated for their anti-inflammatory properties. For example, N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)-acetamide derivatives showed significant inhibition of paw edema in rat models . The compound's structure may enhance its ability to modulate inflammatory pathways.

Antifungal Activity

The antifungal potential of benzotriazoles has also been documented. Compounds derived from benzotriazole have been tested against fungal pathogens and exhibited varying degrees of effectiveness . The specific activity of this compound against fungi remains to be fully explored but is expected based on related compounds.

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the antimicrobial efficacy of several benzotriazole derivatives. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity against gram-positive bacteria compared to smaller analogs . This suggests that structural modifications can significantly influence biological activity.

Evaluation of Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of related benzotriazole compounds were evaluated using carrageenan-induced paw edema models. Results indicated that certain derivatives provided up to 64% inhibition of inflammation at specified dosages . This highlights the therapeutic potential of benzotriazole derivatives in managing inflammatory conditions.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives are often alkylated using α-halo ketones or esters in the presence of bases like K₂CO₃. Key optimization parameters include:

- Temperature : Reactions are conducted under reflux (e.g., 80–100°C in ethanol or DMF) to enhance reactivity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Yield improvements often require iterative adjustments to stoichiometry and solvent polarity.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm) and confirms benzotriazole aromaticity (δ 7.5–8.3 ppm). Coupling constants verify stereochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., OH stretch ~3400 cm⁻¹, C-O-C ether bands ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved during structural elucidation?

Answer:

Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Methodological strategies include:

- Variable-Temperature NMR : Detects coalescence of signals to identify dynamic equilibria.

- Density Functional Theory (DFT) : Computes theoretical NMR shifts for comparison with experimental data.

- Complementary Crystallography : Use SHELX for refinement and ORTEP-3 for visualization to resolve ambiguities. For example, utilized SHELX to confirm cyclohexyl chair conformations despite solution-phase puckering variations .

Advanced: What experimental designs improve yield in multi-step syntheses of benzotriazole derivatives?

Answer:

- Stepwise Optimization : Isolate intermediates (e.g., via flash chromatography) to prevent side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity .

- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) optimize parameters like solvent ratio and catalyst loading .

Advanced: How should researchers design in vitro assays to evaluate biological activity, and address variability in IC₅₀ values?

Answer:

- Assay Selection : Use standardized protocols (e.g., microbroth dilution for antimicrobial activity ).

- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.

- Statistical Analysis : Triplicate experiments with ANOVA to assess significance. Variability may stem from solvent effects (e.g., DMSO concentration ≤1% v/v) or cell line heterogeneity. highlights discrepancies in MIC values due to assay sensitivity thresholds .

Basic: What crystallographic tools are recommended for determining the crystal structure, and what are their limitations?

Answer:

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Limitations include handling twinned crystals or weak diffraction data .

- ORTEP-3 : Generates thermal ellipsoid plots but lacks real-time refinement capabilities .

- WinGX : Integrates data processing but requires manual validation of hydrogen bonding networks .

Advanced: What computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using benzotriazole’s π-π stacking potential .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., cyclohexyl hydrophobicity) with bioactivity .

Basic: How is purity assessed, and what analytical thresholds are critical for publication?

Answer:

- HPLC : Purity ≥95% (UV detection at 254 nm).

- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values.

- Melting Point : Sharp range (≤2°C) confirms crystallinity. reports purity via ¹H NMR integration .

Advanced: What strategies mitigate degradation during storage or handling?

Answer:

- Light Sensitivity : Store in amber vials at –20°C; benzotriazoles degrade under UV exposure.

- Moisture Control : Use molecular sieves in DMSO stock solutions.

- Stability Studies : Monitor via LC-MS over 6 months; degradation products often include hydrolyzed benzotriazole .

Advanced: How can researchers reconcile conflicting bioactivity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.